molecular formula C10H10F2O3 B13546922 Methyl 3-(2,4-difluorophenyl)-2-hydroxypropanoate

Methyl 3-(2,4-difluorophenyl)-2-hydroxypropanoate

Cat. No.: B13546922
M. Wt: 216.18 g/mol
InChI Key: MACNSFCXZCTCNK-UHFFFAOYSA-N
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Description

Methyl 3-(2,4-difluorophenyl)-2-hydroxypropanoate is an organic compound with a molecular formula of C10H10F2O3 This compound is characterized by the presence of a difluorophenyl group attached to a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,4-difluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2,4-difluorophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,4-difluorophenyl)-2-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 3-(2,4-difluorophenyl)-2-oxopropanoate.

    Reduction: Formation of 3-(2,4-difluorophenyl)-2-hydroxypropanol.

    Substitution: Formation of various substituted difluorophenyl derivatives.

Scientific Research Applications

Methyl 3-(2,4-difluorophenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 3-(2,4-difluorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The difluorophenyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation. The hydroxypropanoate moiety may also play a role in the compound’s bioactivity by facilitating interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate
  • 3-(2,4-Difluorophenyl)-2-hydroxypropanol
  • 2,4-Difluorophenylacetic acid

Uniqueness

Methyl 3-(2,4-difluorophenyl)-2-hydroxypropanoate is unique due to the presence of both a difluorophenyl group and a hydroxypropanoate moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

methyl 3-(2,4-difluorophenyl)-2-hydroxypropanoate

InChI

InChI=1S/C10H10F2O3/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12/h2-3,5,9,13H,4H2,1H3

InChI Key

MACNSFCXZCTCNK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=C(C=C(C=C1)F)F)O

Origin of Product

United States

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